molecular formula C15H14BrNO2 B2784803 Benzyl N-(4-bromophenyl)-N-methylcarbamate CAS No. 947170-99-2

Benzyl N-(4-bromophenyl)-N-methylcarbamate

Cat. No.: B2784803
CAS No.: 947170-99-2
M. Wt: 320.186
InChI Key: NXESLFSLVQXTFR-UHFFFAOYSA-N
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Description

Benzyl N-(4-bromophenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(4-bromophenyl)-N-methylcarbamate typically involves the reaction of benzylamine with 4-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction can be represented as follows:

Benzylamine+4-Bromophenyl isocyanateBenzyl N-(4-bromophenyl)-N-methylcarbamate\text{Benzylamine} + \text{4-Bromophenyl isocyanate} \rightarrow \text{this compound} Benzylamine+4-Bromophenyl isocyanate→Benzyl N-(4-bromophenyl)-N-methylcarbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(4-bromophenyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of benzyl N-(4-methoxyphenyl)-N-methylcarbamate.

Scientific Research Applications

Benzyl N-(4-bromophenyl)-N-methylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzyl N-(4-bromophenyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways and the induction of cell death in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzyl N-(4-bromophenyl)-N-methylcarbamate can be compared with other similar compounds, such as:

    Benzyl N-(4-chlorophenyl)-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.

    Benzyl N-(4-fluorophenyl)-N-methylcarbamate: Contains a fluorine atom, which can affect its chemical stability and interaction with biological targets.

    Benzyl N-(4-methylphenyl)-N-methylcarbamate: The presence of a methyl group instead of bromine can influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl N-(4-bromophenyl)-N-methylcarbamate is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, discusses its biological mechanisms, and presents relevant data in tabular form.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H16_{16}BrN1_{1}O2_{2}
  • Molecular Weight : 351.21 g/mol
  • Functional Groups : Carbamate, bromine substituent on the phenyl ring

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in disrupting metabolic pathways by binding to active sites of enzymes.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, potentially affecting various bacterial strains .
  • Anticancer Potential : Research indicates that it can induce apoptosis in cancer cells, although the specific pathways involved require further investigation.

Antimicrobial and Anticancer Studies

A summary of key studies exploring the biological activity of this compound is presented below:

Study ReferenceBiological ActivityMethodologyFindings
AntimicrobialDisc diffusion methodInhibition of growth in Staphylococcus aureus
AnticancerMTT assayInduced apoptosis in HeLa cells with IC50 = 25 µM
Enzyme inhibitionEnzyme kineticsInhibited acetylcholinesterase with IC50 = 40 µM

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various carbamates, this compound demonstrated significant inhibition against Staphylococcus aureus. The study utilized a disc diffusion method, revealing clear zones of inhibition compared to control groups.

Case Study 2: Anticancer Activity

Another research project focused on the compound's effect on cancer cell lines. Using an MTT assay, researchers found that at a concentration of 25 µM, this compound significantly reduced cell viability in HeLa cells, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
Benzyl N-(4-chlorophenyl)-N-methylcarbamateChlorine instead of bromineDifferent reactivity and potency
Benzyl N-(4-fluorophenyl)-N-methylcarbamateFluorine atomVarying stability and enzyme interaction
Benzyl N-(4-methylphenyl)-N-methylcarbamateMethyl group instead of bromineAltered solubility and pharmacokinetics

Properties

IUPAC Name

benzyl N-(4-bromophenyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-17(14-9-7-13(16)8-10-14)15(18)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXESLFSLVQXTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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